molecular formula C10H12O B13361682 (r)-2,2-Dimethyl-3-phenyloxirane

(r)-2,2-Dimethyl-3-phenyloxirane

Cat. No.: B13361682
M. Wt: 148.20 g/mol
InChI Key: GIMKHGWDFQQNSB-SECBINFHSA-N
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Description

®-2,2-Dimethyl-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its chiral center, making it optically active. The presence of the phenyl group and the two methyl groups attached to the oxirane ring contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Dimethyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the stability of the chiral catalyst.

Industrial Production Methods

Industrial production of ®-2,2-Dimethyl-3-phenyloxirane may involve the use of large-scale epoxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The choice of catalyst and reaction conditions is optimized to achieve maximum efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethyl-3-phenyloxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can react with the epoxide ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

®-2,2-Dimethyl-3-phenyloxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2,2-Dimethyl-3-phenyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-phenyloxirane: The racemic mixture of the compound.

    2,2-Dimethyl-3-(4-methylphenyl)oxirane: A similar compound with a methyl group on the phenyl ring.

    2,2-Dimethyl-3-(4-chlorophenyl)oxirane: A similar compound with a chlorine atom on the phenyl ring.

Uniqueness

®-2,2-Dimethyl-3-phenyloxirane is unique due to its chiral nature, which imparts specific optical activity and enantioselectivity in reactions. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(3R)-2,2-dimethyl-3-phenyloxirane

InChI

InChI=1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m1/s1

InChI Key

GIMKHGWDFQQNSB-SECBINFHSA-N

Isomeric SMILES

CC1([C@H](O1)C2=CC=CC=C2)C

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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